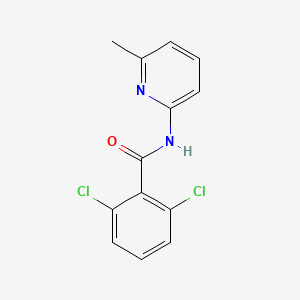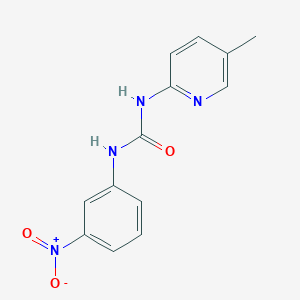
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide, commonly known as DCBCO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzodioxole derivatives, which have been studied for their biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of DCBCO is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. DCBCO has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-inflammatory activity, DCBCO has been shown to have other biochemical and physiological effects. It has been reported to have anti-tumor activity in vitro and in vivo, possibly through the inhibition of the NF-κB pathway. DCBCO has also been shown to have anti-viral activity against the herpes simplex virus type 1 and type 2.
Advantages and Limitations for Lab Experiments
DCBCO has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DCBCO is its relatively low potency compared to other anti-inflammatory compounds. This may limit its effectiveness in vivo and may require higher doses for therapeutic applications.
Future Directions
There are several future directions for the research of DCBCO. One area of interest is the development of DCBCO derivatives with increased potency and selectivity for the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of DCBCO in other inflammatory diseases, such as multiple sclerosis and asthma. Additionally, the anti-tumor and anti-viral activities of DCBCO warrant further investigation for potential cancer and viral therapies.
Conclusion
In conclusion, DCBCO is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections. Its anti-inflammatory activity and inhibition of the NF-κB pathway make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity for therapeutic use.
Synthesis Methods
The synthesis of DCBCO involves a multi-step process that starts with the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxamide in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with a reducing agent to produce the final product, DCBCO. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
DCBCO has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. DCBCO has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This activity makes DCBCO a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-1-9(5-12(11)17)7-18-15(19)10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNWTVXRNMIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)


![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)
